6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a trifluoromethyl group at the 6-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction is often carried out under microwave irradiation to improve yields and reduce reaction times . The regioselectivity of the reaction can be controlled using specific leaving groups, such as dimethylamino, which facilitate the initial condensation via an addition–elimination mechanism .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the functional groups present on the compound.
Substitution: The trifluoromethyl and carboxylic acid groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity . The trifluoromethyl group enhances the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar core structure but differs in the position and type of substituents.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex structure with additional fused rings.
Uniqueness
6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity and binding affinity in various applications .
Properties
Molecular Formula |
C9H5F3N2O2 |
---|---|
Molecular Weight |
230.14 g/mol |
IUPAC Name |
6-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-6-3-7(8(15)16)13-14(6)4-5/h1-4H,(H,15,16) |
InChI Key |
RQXSDHWIQOETGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN2C1=CC(=N2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.